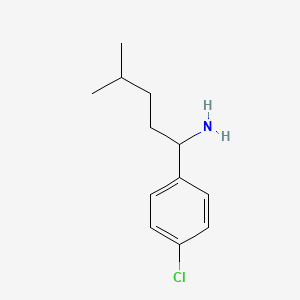

1-(4-Chlorophenyl)-4-methylpentan-1-amine

Description

BenchChem offers high-quality 1-(4-Chlorophenyl)-4-methylpentan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-4-methylpentan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-methylpentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN/c1-9(2)3-8-12(14)10-4-6-11(13)7-5-10/h4-7,9,12H,3,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNPJGHTRDIJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Weight and Formula C12H18ClN

This guide is structured as a high-level technical whitepaper designed for researchers in forensic toxicology, medicinal chemistry, and drug development. It addresses the specific challenges posed by the molecular formula C12H18ClN , identifying it not as a single compound but as a cluster of isobaric chlorinated phenethylamines with significant pharmacological relevance.

The Isomeric Landscape of Chlorinated Amphetamine Derivatives

Executive Summary

The molecular formula C12H18ClN (Molecular Weight: 211.73 g/mol ) represents a critical chemical space in the study of sympathomimetic amines. Unlike unique identifiers (CAS numbers), this formula encompasses a series of regioisomers and homologs derived from the amphetamine and phentermine scaffolds.

The primary research interest in C12H18ClN lies in its correspondence to N-alkylated chlorinated amphetamines and chlorphentermine derivatives . These compounds act as potent releasers of monoamines (serotonin, dopamine, norepinephrine) and are frequently encountered in two distinct contexts:

-

Pharmaceutical Research: As anorectic agents and metabolic probes for 5-HT receptors.

-

Forensic Analysis: As "Designer Drugs" or New Psychoactive Substances (NPS) specifically engineered to evade structural bans on parent compounds like 4-chloroamphetamine (4-CA).

This guide provides the physicochemical data, analytical differentiation protocols, and pharmacological profiles necessary to distinguish the three primary isomers defined by this formula.

Chemical Identity & Physicochemical Properties

The formula C12H18ClN generates three primary isomers of research interest. All share a chlorinated phenyl ring and a nitrogen-containing aliphatic chain, but their pharmacological and analytical profiles differ significantly.

The Primary Isomers

| Isomer Class | Compound Name | Structure Description | Pharmacological Class |

| Isomer A | N-Ethylchlorphentermine | N-ethyl derivative of Chlorphentermine | Anorectic / 5-HT Releaser |

| Isomer B | 4-Chloro-N-propylamphetamine | N-propyl derivative of 4-CA | Serotonergic Neurotoxin Probe |

| Isomer C | 4-Chloro-N-isopropylamphetamine | N-isopropyl derivative of 4-CA | NPS / Stimulant |

Quantitative Data Profile (Calculated)

| Property | Value | Notes |

| Molecular Formula | C12H18ClN | |

| Exact Mass | 211.1128 Da | Monoisotopic (35Cl) |

| Molecular Weight | 211.73 g/mol | Average weight |

| Isotope Pattern | M (100%) / M+2 (32%) | Characteristic 3:1 Chlorine signature |

| LogP (Predicted) | 3.8 - 4.2 | Highly lipophilic; crosses BBB effectively |

| pKa (Base) | ~9.8 - 10.1 | Predominantly ionized at physiological pH |

| Boiling Point | ~285°C | Requires derivatization for stable GC analysis |

Analytical Methodologies: The Isobaric Challenge

The primary challenge with C12H18ClN is that all three major isomers produce a nearly identical Base Peak at m/z 86 in Electron Impact (EI) Mass Spectrometry. This occurs due to the dominant alpha-cleavage mechanism common to N-substituted phenethylamines.

Mass Spectrometry Fragmentation Analysis

In standard GC-MS (70 eV), the bond between the alpha-carbon and the benzyl carbon cleaves, retaining the charge on the nitrogen-containing fragment.

-

Isomer A (N-Ethylchlorphentermine):

-

Cleavage: Breaks Benzyl-C(Me)2 bond.

-

Fragment: [C(CH3)2=NH-CH2CH3]+

-

m/z: 86

-

-

Isomer B (4-Chloro-N-propylamphetamine):

-

Cleavage: Breaks Benzyl-CH(Me) bond.

-

Fragment: [CH(CH3)=NH-CH2CH2CH3]+

-

m/z: 86

-

Critical Checkpoint: Relying solely on the base peak (m/z 86) will lead to false positives. The following protocol outlines the differentiation strategy.

Analytical Workflow Diagram

The following decision tree illustrates the required workflow to definitively identify the specific C12H18ClN isomer.

Caption: Analytical decision tree for differentiating isobaric C12H18ClN isomers using derivatization and retention indexing.

Protocol: TFAA Derivatization

To distinguish the isomers, Trifluoroacetic Anhydride (TFAA) derivatization is the gold standard.

-

Preparation: Dissolve 1 mg of sample in 100 µL ethyl acetate.

-

Reaction: Add 50 µL TFAA. Incubate at 60°C for 20 minutes.

-

Evaporation: Evaporate to dryness under nitrogen stream; reconstitute in 100 µL ethyl acetate.

-

Analysis:

-

Secondary Amines (Isomers A & B): Will form N-TFA derivatives (Mass shift: +96 Da).

-

Tertiary Amines (e.g., N,N-Dimethyl-chlorphentermine): Will not react. This effectively filters out tertiary amine isomers.

-

Pharmacological & Metabolic Profiling

The C12H18ClN isomers are potent modulators of monoamine transporters. Their activity is driven by the chlorine atom at the para-position, which enhances lipophilicity and resistance to metabolic degradation by Monoamine Oxidase (MAO).

Mechanism of Action

These compounds function primarily as Substrate-Type Releasers . They enter the presynaptic neuron via the reuptake transporters (SERT, DAT, NET) and displace neurotransmitters from storage vesicles (VMAT2).

-

Serotonergic Bias: The para-chloro substituent shifts selectivity heavily toward the Serotonin Transporter (SERT).

-

Neurotoxicity Risk: Like 4-chloroamphetamine (4-CA), the N-propyl and N-isopropyl variants (Isomers B & C) are potential serotonergic neurotoxins, causing long-term depletion of 5-HT.

Metabolic Pathways

Metabolism of C12H18ClN compounds occurs primarily in the liver via Cytochrome P450 enzymes.

-

N-Dealkylation: The primary route.

-

N-Ethylchlorphentermine

Chlorphentermine (Active Metabolite). -

4-Chloro-N-propylamphetamine

4-Chloroamphetamine (Neurotoxic Metabolite).

-

-

Ring Hydroxylation: Generally blocked at the para-position by Chlorine. Hydroxylation may occur at the meta-position, but this is a minor pathway, leading to prolonged half-lives (40+ hours).

Synthesis & Quality Control

For research purposes requiring reference standards, the synthesis of C12H18ClN isomers typically follows a reductive amination pathway.

Safety Warning: The following protocol involves the creation of controlled substance analogs. All work must be performed under appropriate DEA/local regulatory licenses.

General Synthesis Protocol (Reductive Amination)

Target: 4-Chloro-N-propylamphetamine (Isomer B)

-

Precursors: 1-(4-chlorophenyl)propan-2-one (P2P derivative) + Propylamine.

-

Imine Formation:

-

Mix ketone (1 eq) and propylamine (1.2 eq) in Methanol.

-

Stir for 2 hours to form the intermediate imine (Schiff base).

-

-

Reduction:

-

Workup:

-

Quench with dilute HCl.

-

Basify with NaOH to pH 12.

-

Extract with Dichloromethane (DCM).

-

Precipitate as Hydrochloride salt using HCl/Ether gas.

-

Quality Control Parameters

| Test | Acceptance Criteria |

| 1H-NMR (CDCl3) | Doublet at ~1.1 ppm (alpha-methyl); Multiplet at ~2.8 ppm (benzyl); Triplet at ~0.9 ppm (propyl methyl). |

| HPLC Purity | >98.5% (Area normalization). |

| Residual Solvents | <500 ppm (Methanol/DCM). |

References

-

PubChem. (2025).[4] Chlorphentermine Compound Summary. National Library of Medicine. [Link]

-

SWGDRUG. (2024). Mass Spectral Library - Drug Monographs. Scientific Working Group for the Analysis of Seized Drugs. [Link]

-

Couchman, L., & Morgan, P. E. (2011). LC-MS analysis of amphetamine-type stimulants. Drug Testing and Analysis. [Link]

-

NIST Chemistry WebBook. (2025). Standard Reference Data: 4-Chloroamphetamine. National Institute of Standards and Technology. [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. [Link]

Sources

The Pharmacological Profile of 4-Chlorophenylalkylamine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4-chlorophenylalkylamine derivatives, a class of compounds with significant activity within the central nervous system (CNS). Due to the limited specific research on 4-chlorophenyl pentylamine derivatives, this guide focuses on the well-characterized and structurally related analogue, para-chloroamphetamine (p-CA), as a foundational case study. We will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and the critical in vitro and in vivo assays used to characterize these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and inherent risks associated with this chemical scaffold.

Introduction: The Significance of the 4-Chlorophenylalkylamine Scaffold

The 4-chlorophenylalkylamine scaffold is a privileged structure in medicinal chemistry, known to interact with key monoamine neurotransmitter systems. The presence of the chlorine atom at the para position of the phenyl ring significantly influences the pharmacological properties of these molecules, often enhancing their potency and modifying their selectivity for specific transporters and receptors. While a diverse range of derivatives has been synthesized, the most extensively studied are the shorter-chain analogues, such as p-chloroamphetamine (p-CA).[1][2] p-CA serves as a valuable tool for studying the serotonin system and as a template for designing novel CNS-active agents.[1] This guide will explore the nuances of this chemical class, providing insights into the causal relationships between molecular structure and biological activity.

Synthetic Strategies for 4-Chlorophenylalkylamine Derivatives

The synthesis of 4-chlorophenylalkylamine derivatives can be achieved through various established organic chemistry routes. A common strategy for producing compounds like p-chloroamphetamine involves the reductive amination of a corresponding ketone.

General Synthesis Protocol: Reductive Amination

This protocol outlines a general method for the synthesis of a 4-chlorophenylalkylamine derivative from a 4-chlorophenyl-2-propanone precursor.

Step 1: Imine Formation.

-

Dissolve 4-chlorophenyl-2-propanone in a suitable solvent such as methanol or ethanol.

-

Add a primary amine (e.g., methylamine for the synthesis of p-chloromethamphetamine) in slight excess.

-

The reaction is typically stirred at room temperature for several hours to allow for the formation of the imine intermediate.

Step 2: Reduction of the Imine.

-

A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.

-

The reaction is continued until the imine is fully reduced to the corresponding amine. Progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification.

-

The reaction is quenched by the addition of water or a dilute acid.

-

The solvent is removed under reduced pressure.

-

The residue is then subjected to an acid-base extraction to isolate the amine product.

-

Final purification is typically achieved through crystallization or column chromatography to yield the desired 4-chlorophenylalkylamine derivative.

Caption: General workflow for the synthesis of 4-chlorophenylalkylamine derivatives via reductive amination.

Pharmacological Profile: A Focus on para-Chloroamphetamine (p-CA)

p-Chloroamphetamine is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] Its primary mechanism of action involves interacting with the respective monoamine transporters (SERT, NET, and DAT) to induce the non-vesicular release of these neurotransmitters from presynaptic terminals.

Mechanism of Action: Monoamine Release

At lower doses, p-CA acts as a serotonin releasing agent (SRA), leading to a rapid and substantial increase in extracellular serotonin levels.[1] This effect is responsible for many of its behavioral and physiological effects. At higher doses, it also promotes the release of norepinephrine and dopamine. However, a critical aspect of p-CA's pharmacology is its serotonergic neurotoxicity at higher concentrations, leading to long-lasting depletion of serotonin.[1]

Caption: Simplified signaling pathway for the action of p-chloroamphetamine (p-CA).

Structure-Activity Relationships (SAR)

The pharmacological profile of 4-chlorophenylalkylamines is highly dependent on their structural features.

| Modification | Effect on Activity | Reference |

| Alkyl Chain Length | Elongation of the alkyl chain beyond a propyl group can decrease potency at monoamine transporters. | [3] |

| α-Alkylation | Extension of the α-methyl group to an α-ethyl group, as in 1-(4-chlorophenyl)-2-aminobutane (CAB), reduces potency for inhibiting serotonin and dopamine uptake and decreases neurotoxicity compared to p-CA. | [4] |

| Amine Substitution | N-methylation can alter the selectivity and potency for different monoamine transporters. | [5] |

| Aromatic Substitution | The para-chloro substitution is crucial for the potent serotonergic activity. Moving the chlorine to other positions or replacing it with other halogens can significantly alter the pharmacological profile. | [6] |

Experimental Evaluation: In Vitro and In Vivo Assays

A thorough pharmacological characterization of 4-chlorophenylalkylamine derivatives requires a combination of in vitro and in vivo assays.

In Vitro Assays

4.1.1. Radioligand Binding Assays

-

Objective: To determine the affinity of the test compounds for various receptors and transporters.

-

Protocol:

-

Prepare cell membranes expressing the target of interest (e.g., SERT, DAT, 5-HT₂A receptors).

-

Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound.

-

After incubation, separate the bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the Ki (inhibition constant) value, which represents the affinity of the compound for the target.

-

4.1.2. Neurotransmitter Uptake Assays

-

Objective: To measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.

-

Protocol:

-

Isolate synaptosomes from specific brain regions (e.g., striatum for dopamine, cortex for serotonin).

-

Pre-incubate the synaptosomes with the test compound.

-

Add a radiolabeled neurotransmitter (e.g., [³H]serotonin).

-

After a short incubation, terminate the uptake by rapid filtration and washing.

-

Measure the radioactivity accumulated in the synaptosomes.

-

Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of the neurotransmitter uptake.[4]

-

4.1.3. Neuronal Cell Function Assays

-

Objective: To assess the potential neurotoxicity of the compounds on cultured neurons.

-

Protocol (Neurite Outgrowth Assay):

-

Culture primary neurons or human-induced pluripotent stem cell (hiPSC)-derived neurons in multi-well plates.

-

Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

Stain the cells with fluorescent dyes to visualize the cell bodies and neurites.

-

Acquire images using high-content imaging systems.

-

Analyze the images to quantify neurite length and branching. A significant reduction in neurite outgrowth compared to control indicates potential neurotoxicity.[7]

-

In Vivo Assays

4.2.1. Behavioral Assays

-

Objective: To evaluate the effects of the compounds on animal behavior, which can be indicative of their CNS activity.

-

Examples:

-

Open-field test: To assess locomotor activity and anxiety-like behavior.[2]

-

Drug discrimination studies: To determine if the subjective effects of a test compound are similar to those of a known drug.[4]

-

Head-twitch response (in rodents): A behavioral proxy for serotonin 5-HT₂A receptor activation.[1]

-

4.2.2. In Vivo Microdialysis

-

Objective: To measure real-time changes in extracellular neurotransmitter levels in the brains of freely moving animals.

-

Protocol:

-

Surgically implant a microdialysis probe into a specific brain region of an anesthetized animal.

-

After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).

-

Collect dialysate samples at regular intervals before and after administration of the test compound.

-

Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection. This allows for the direct measurement of drug-induced neurotransmitter release.[4]

-

Therapeutic Potential and Future Directions

The potent effects of 4-chlorophenylalkylamine derivatives on monoamine systems suggest their potential for treating various CNS disorders, including depression and appetite suppression.[1] However, the inherent risk of serotonergic neurotoxicity associated with compounds like p-CA has limited their clinical development.[1]

Future research in this area should focus on designing derivatives with improved safety profiles. This could involve:

-

Fine-tuning the structure-activity relationship to separate the therapeutic effects from the neurotoxic properties.

-

Developing bioisosteric replacements for the phenyl ring or modifying the alkyl chain to reduce off-target effects.[8]

-

Exploring derivatives with different mechanisms of action , such as receptor modulation rather than transporter-mediated release.

Conclusion

The 4-chlorophenylalkylamine scaffold represents a class of compounds with profound pharmacological effects on the central nervous system. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships, as exemplified by the case of p-chloroamphetamine, is crucial for any drug development program in this area. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel derivatives, with the ultimate goal of harnessing their therapeutic potential while mitigating their inherent risks.

References

-

A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. PubMed. Available from: [Link]

-

para-Chloroamphetamine. Wikipedia. Available from: [Link]

-

P-chloroamphetamine and a side-chain fluorinated analog: effects on brain amine levels and behavior. PubMed. Available from: [Link]

-

Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. Available from: [Link]

-

Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. Available from: [Link]

-

Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors. PMC. Available from: [Link]

-

Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed. Available from: [Link]

-

Relationship between activity and structure in derivatives of clonidine. PubMed. Available from: [Link]

-

In Vitro Safety Pharmacology Study on Central Nervous System. Creative Biolabs. Available from: [Link]

-

Basis for the Recommendation to Control 4-Chloro-N-methylcathinone (4-CMC) and its Optical Isomers, Salts, and Salts of Optical. Regulations.gov. Available from: [Link]

-

Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides: Scientific paper. J. Serb. Chem. Soc. Available from: [Link]

-

Design, synthesis and pharmacological evaluation of N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. Cherry. Available from: [Link]

-

Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC. Available from: [Link]

-

Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. PubMed. Available from: [Link]

-

Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. PubMed. Available from: [Link]

-

An integrated approach for early in vitro seizure prediction utilizing hiPSC neurons and human ion channel assays. ApconiX. Available from: [Link]

-

Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. ResearchGate. Available from: [Link]

-

Behavioral, biochemical and neurotoxicological actions of the alpha-ethyl homologue of p-chloroamphetamine. PubMed. Available from: [Link]

-

Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180. Available from: [Link]

-

Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. MDPI. Available from: [Link]

-

A High-Throughput Approach to Identify Specific Neurotoxicants / Developmental Toxicants in Human Neuronal Cell Function Assays. PMC. Available from: [Link]

Sources

- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. P-chloroamphetamine and a side-chain fluorinated analog: effects on brain amine levels and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral, biochemical and neurotoxicological actions of the alpha-ethyl homologue of p-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analogs of alpha-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relationship between activity and structure in derivatives of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A High-Throughput Approach to Identify Specific Neurotoxicants / Developmental Toxicants in Human Neuronal Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of chlorophenyl-alkylamines

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Chlorophenyl-alkylamines

Executive Summary

The chlorophenyl-alkylamine scaffold represents a significant area of interest in medicinal chemistry and pharmacology, yielding compounds with profound effects on the central nervous system (CNS). These molecules, structurally derived from phenethylamine, are potent modulators of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The strategic placement of a chlorine atom on the phenyl ring, combined with modifications to the alkylamine side chain, provides a powerful tool to fine-tune pharmacological activity, altering potency, selectivity, and functional outcomes (reuptake inhibition versus release). This guide elucidates the core principles of the structure-activity relationship (SAR) for this chemical class, offering a detailed analysis of how specific structural motifs dictate biological activity. We will explore the causal mechanisms behind experimental design and provide robust protocols for the synthesis and evaluation of novel analogs, grounded in authoritative scientific literature.

The Chlorophenyl-alkylamine Core: A Pharmacological Blueprint

The foundational structure of the compounds discussed is the phenethylamine backbone. Substitutions at four key locations—the phenyl ring, the α-carbon, the β-carbon, and the terminal amine—give rise to a vast chemical space with diverse pharmacological profiles.[1][2] The introduction of a chlorine atom onto the phenyl ring is a critical modification that dramatically influences the molecule's interaction with its biological targets.

The primary mechanism of action for most psychoactive chlorophenyl-alkylamines is the modulation of monoamine transporters.[3][4] These transporters are responsible for clearing dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling. By inhibiting reuptake or inducing transporter-mediated release, these compounds elevate extracellular monoamine concentrations, leading to their characteristic stimulant and psychoactive effects.[5][6]

The Chlorine Substituent: A Master Switch for Selectivity and Potency

The introduction of a chlorine atom is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability.[7] In the context of phenylalkylamines, both the presence and the position of the chlorine atom are critical determinants of pharmacological activity.

The Critical Role of para-Substitution

The most profound effects are observed with chlorine substitution at the para (4-position) of the phenyl ring. This single modification consistently shifts the activity profile of amphetamine and cathinone analogs.

-

Shift Towards Serotonergic Activity : Unsubstituted or methyl-substituted amphetamines typically display a preference for DAT and NET over SERT.[5][6] However, the addition of a 4-chloro substituent markedly increases potency at SERT.[5] This shift is a cornerstone of the SAR for this class and is thought to arise from more favorable interactions within the SERT binding pocket.

-

Increased Efficacy and Toxicity : para-Chloro amphetamines tend to be more efficacious locomotor stimulants than their unsubstituted counterparts.[6] However, this increased activity is coupled with significantly higher toxicity.[5] The potent serotonin-releasing properties of compounds like p-chloroamphetamine (PCA) are linked to neurotoxic effects on serotonin nerve terminals.[8] This toxicity is a critical consideration in the development of any compound within this class. The mechanism is believed to involve the release of serotonin itself, as depleting serotonin stores can protect against PCA-induced neurotoxicity.[8]

meta- and ortho-Substitution

While less common, meta (3-position) and ortho (2-position) substitutions also modulate activity.

-

meta-Substitution : In some cathinone series, meta-substitution can result in a higher affinity for DAT compared to their para-substituted analogs.[9] This suggests that moving the halogen can redirect the compound's selectivity away from SERT and back towards the catecholamine transporters. For instance, 3-Chlorophenmetrazine (3-CPM) was reported to have a more favorable receptor profile with higher dopamine affinity and lower norepinephrine affinity compared to its fluorine-substituted analog.[10]

-

ortho-Substitution : This position is often more sterically hindered, and substitution here can lead to a decrease in overall potency.

The rationale for investigating positional isomers is to map the steric and electronic requirements of the transporter binding sites. A bulky, electronegative chlorine atom at the para-position may fit snugly into a specific sub-pocket of SERT, whereas the same group at the meta-position may be better accommodated by DAT.

Modulation via the Alkylamine Side Chain

Modifications to the alkylamine chain provide a secondary, yet powerful, means of tuning the pharmacological profile.

The β-Keto Moiety: Amphetamines vs. Cathinones

The presence of a ketone at the β-position distinguishes the cathinone class from the amphetamines.[2] This structural change has predictable consequences for activity.

-

Reduced Potency : The addition of a β-keto group generally decreases the potency of locomotor stimulation compared to the corresponding amphetamine analog.[5][6] This is a consistent finding across various substitution patterns. The polar ketone group may alter the molecule's ability to cross the blood-brain barrier or reduce its binding affinity at the transporter.

N-Alkylation

Altering the substituent on the terminal nitrogen atom is a common strategy to modulate potency and selectivity.

-

Increased SERT Potency : Similar to para-chloro substitution, increasing the length of the N-alkyl chain (e.g., from methyl to ethyl) can augment the relative potency at SERT.[5][6]

-

Reduced Releasing Effects : The combination of both a para-chloro group and an N-ethyl group has been shown to reduce the ability of the compound to act as a substrate (releaser) at DAT and NET, pushing its profile more towards that of a reuptake inhibitor.[6] This demonstrates how multiple modifications can be used synergistically to achieve a desired functional outcome.

Quantitative Structure-Activity Relationship Data

To effectively compare analogs, quantitative data from in vitro assays are essential. The following table summarizes representative data illustrating the key SAR principles discussed.

| Compound | Core Structure | Phenyl Sub | N-Sub | IC50 DAT (nM) | IC50 NET (nM) | IC50 SERT (nM) | Primary Selectivity |

| Amphetamine | Amphetamine | H | H | ~50-100 | ~20-50 | >1000 | DAT/NET |

| 4-Chloroamphetamine | Amphetamine | 4-Cl | H | ~100-200 | ~150-300 | ~50-150 | SERT/DAT/NET |

| Methamphetamine | Amphetamine | H | CH₃ | ~25-50 | ~10-30 | >1000 | DAT/NET |

| Methcathinone | Cathinone | H | CH₃ | ~70-150 | ~50-100 | >2000 | DAT/NET |

| 4-Chloromethcathinone | Cathinone | 4-Cl | CH₃ | ~200-400 | ~300-600 | ~40-100 | SERT |

Note: IC50 values are approximate and compiled from multiple sources for illustrative purposes.[5][6][11] Absolute values can vary based on experimental conditions.

This data clearly illustrates the foundational SAR principles:

-

Chlorination at the 4-position dramatically increases SERT potency (compare Amphetamine to 4-Chloroamphetamine, and Methcathinone to 4-Chloromethcathinone).[5][6]

-

The β-keto group (cathinones vs. amphetamines) generally leads to a slight decrease in potency at DAT and NET.[5]

Experimental Workflows for SAR Elucidation

A systematic SAR study requires robust and reproducible experimental protocols. The process involves iterative cycles of chemical synthesis, in vitro characterization, and data analysis to guide the design of the next generation of compounds.

Protocol: Synthesis of Chlorophenyl-Alkylamine Analogs

The synthesis of these compounds often starts from a corresponding chlorophenyl-substituted propiophenone or a related precursor.[3][12]

Objective: To synthesize a target chlorophenyl-alkylamine via reductive amination.

Step-by-Step Methodology:

-

Precursor Selection: Begin with a commercially available chlorophenyl-substituted ketone (e.g., 4-chloropropiophenone for a cathinone analog or 4-chlorophenylacetone for an amphetamine analog).

-

Reaction Setup: In a round-bottom flask, dissolve the ketone precursor (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Amine Addition: Add the desired amine (e.g., methylamine hydrochloride for N-methyl analogs, or ammonium chloride for primary amine analogs) (1.2 equivalents) to the solution.

-

Reductive Amination: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the stirring solution. The rationale for using NaBH₃CN is its selectivity for the protonated imine intermediate over the ketone, minimizing the formation of alcohol byproducts.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup: Quench the reaction by slowly adding dilute hydrochloric acid (HCl). Remove the organic solvent under reduced pressure. Basify the aqueous residue with sodium hydroxide (NaOH) solution to a pH > 12.

-

Extraction: Extract the freebase product into an organic solvent like dichloromethane or diethyl ether (3x volumes).

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under vacuum. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt via the addition of HCl in ether, followed by recrystallization.

-

Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[13]

Protocol: In Vitro Monoamine Transporter Uptake Assay

This assay is the gold standard for determining the functional potency of compounds at DAT, NET, and SERT.

Objective: To measure the IC50 value of a test compound for inhibition of [³H]neurotransmitter uptake in rat brain synaptosomes.[6]

Step-by-Step Methodology:

-

Synaptosome Preparation: Homogenize freshly dissected rat brain tissue (striatum for DAT, hippocampus for SERT, and cerebral cortex for NET) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in a suitable assay buffer.

-

Assay Plate Preparation: Serially dilute the test compound in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Add these dilutions to a 96-well plate.

-

Incubation: Add the synaptosome preparation to the wells. The choice of a pre-incubation step with the test compound before adding the radiolabeled neurotransmitter is crucial; it ensures that the inhibitor has reached equilibrium with the transporter.

-

Uptake Initiation: Add a fixed concentration of the radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to each well to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period (typically 5-10 minutes at 37°C), rapidly terminate the uptake by vacuum filtration through a glass fiber filter mat, followed by washing with ice-cold buffer. This rapid filtration is critical to separate the synaptosomes (containing internalized radiolabel) from the assay medium.

-

Quantification: Place the filter discs into scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Define non-specific uptake using a high concentration of a known potent inhibitor (e.g., cocaine for DAT). Calculate the percent inhibition for each concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Given the known neurotoxicity of some chloro-substituted amphetamines, assessing cytotoxicity is a vital step.[4] The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.[14]

Objective: To determine the LC50 (lethal concentration, 50%) of a test compound in a neuronal cell line (e.g., SH-SY5Y).[4]

Step-by-Step Methodology:

-

Cell Seeding: Seed SH-SY5Y human neuroblastoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[14]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a set period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for toxicity.

-

MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each compound concentration. Plot the data and use non-linear regression to calculate the LC50 value.

Conclusion and Future Perspectives

The structure-activity relationship of chlorophenyl-alkylamines is a well-defined yet continually evolving field. The core principles are clear: para-chlorination is a powerful strategy to enhance serotonergic activity, often at the cost of increased toxicity, while modifications to the alkylamine chain, such as the introduction of a β-keto group or changes in N-alkylation, provide a means to fine-tune potency and functional selectivity.

Future research should focus on decoupling the desired therapeutic effects (e.g., potent and selective SERT inhibition) from the adverse effects (e.g., neurotoxicity). This could involve exploring alternative substitution patterns on the phenyl ring or designing hybrid molecules that incorporate features to mitigate toxicity. The systematic application of the synthetic and analytical protocols outlined in this guide will be instrumental in navigating this complex chemical space and developing safer, more effective pharmacological agents.

References

- Carlier, S. J., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology.

- Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed.

- Glennon, R. A. (2013). Structure-Activity Relationships of Synthetic Cathinones. PMC.

- BenchChem. (n.d.). A Comparative In Vitro Analysis of N-(2-chlorophenyl)-4-isopropylbenzamide and Other Benzamide Derivatives. BenchChem.

- Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. PubMed.

- Prosser, J., & Nelson, L. S. (2012). Emerging drugs of abuse: current perspectives on substituted cathinone. Substance Abuse and Rehabilitation.

- Paillet-Loilier, M., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience.

- Contreras, J., et al. (1998). Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. Arzneimittelforschung.

- Reddit User Discussion. (2021). What makes Chloro-Substituted amphetamines neurotoxic when other Halogenated Amphetamines don't have this issue. Reddit.

- MDPI. (2021). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. MDPI.

- Wikipedia. (n.d.). Substituted amphetamine. Wikipedia.

- Martins, C., et al. (2025). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC.

- Zawilska, J. B., & Andrzejczak, D. (2022). A review of synthetic cathinones emerging in recent years (2019–2022). NPS Info.

- Purushotham, M., et al. (2012). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives. Der Pharma Chemica.

- Berger, U. V., et al. (1992). Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. Brain Research.

Sources

- 1. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 2. nps-info.org [nps-info.org]

- 3. dovepress.com [dovepress.com]

- 4. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurochlor.org [eurochlor.org]

- 8. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

- 11. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility Profiling & Handling of 1-(4-Chlorophenyl)-4-methylpentan-1-amine

This technical guide details the solubility profile, handling protocols, and experimental workflows for 1-(4-Chlorophenyl)-4-methylpentan-1-amine .

Executive Summary

1-(4-Chlorophenyl)-4-methylpentan-1-amine represents a class of lipophilic aryl-alkyl amines often utilized as intermediates in pharmaceutical synthesis or as neuroactive probes. Its physicochemical behavior is defined by a "molecular tug-of-war" between the hydrophobic 4-chlorophenyl/isobutyl tail and the hydrophilic primary amine head.

-

The Challenge: The free base exhibits negligible aqueous solubility at neutral pH, leading to "crash-out" (precipitation) in biological assays.

-

The Solution: Utilization of DMSO for stock solutions, coupled with pH-controlled aqueous dilution or conversion to the hydrochloride (HCl) salt form.

This guide provides the authoritative workflow for solubilizing this compound, ensuring data integrity in downstream applications.

Physicochemical Profile & Solubility Landscape

To master the handling of this compound, one must understand the underlying forces dictating its phase behavior.

Structural Analysis

| Feature | Chemical Moiety | Impact on Solubility |

| Lipophilic Core | 4-Chlorophenyl ring | Increases LogP; drastically reduces water solubility. |

| Alkyl Tail | 4-methylpentyl chain | Adds steric bulk and hydrophobicity. |

| Hydrophilic Head | Primary Amine (-NH2) | The Control Switch. Ionizable (pKa ~9.5–10.5). |

Theoretical Solubility Data

Based on Structure-Activity Relationship (SAR) of analogous phenethylamines and alkylamines.

| Solvent | Solubility Potential | Mechanism |

| DMSO | High (>50 mM) | Dipole-dipole interactions disrupt the crystal lattice; the chlorophenyl ring interacts favorably with the non-polar methyl groups of DMSO. |

| Water (pH 7.4) | Very Low (<100 µM) | The neutral free base dominates. The hydrophobic effect forces aggregation/precipitation. |

| Water (pH < 4.0) | High (>10 mM) | Protonation of the amine ( |

Core Protocol: DMSO Stock Preparation

Objective: Create a stable, high-concentration stock solution free of micro-precipitates.

Materials

-

Compound: 1-(4-Chlorophenyl)-4-methylpentan-1-amine (Free Base or HCl Salt).

-

Solvent: Anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%).

-

Container: Amber glass vial (borosilicate) with PTFE-lined cap.

Step-by-Step Workflow

-

Weighing: Weigh the target mass (e.g., 10 mg) into the amber vial. Note: If the compound is a viscous oil (free base), weigh by difference using a syringe.

-

Calculation: Calculate the volume of DMSO required for a 50 mM stock.

-

Formula:

-

-

Solubilization: Add the calculated volume of anhydrous DMSO.

-

Action: Vortex vigorously for 30 seconds.

-

Check: Inspect for "schlieren" lines (swirls indicating incomplete mixing) or particulates.

-

-

Sonication (Optional): If solid particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Critical Warning: DMSO is hygroscopic. It absorbs water from the air, which can cause this specific lipophilic amine to precipitate over time inside the stock vial. Always flush headspace with Argon or Nitrogen before closing.

The "Crash-Out" Prevention Protocol (Aqueous Dilution)

Directly dumping a DMSO stock into a neutral buffer often causes immediate precipitation. The following "Intermediate Dilution" method is required for biological assays.

Visualizing the Pathway

The following diagram illustrates the decision logic for solubilization based on the compound's state (Free Base vs. Salt).

Figure 1: Decision tree for solubilizing lipophilic amines based on pH and chemical form.

Experimental Protocol: Serial Dilution

Goal: Dilute the 50 mM DMSO stock to a 10 µM assay concentration in PBS (pH 7.4).

-

Prepare Intermediate (10x):

-

Dilute the DMSO stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-20) or pure ethanol if compatible.

-

Why? Surfactants stabilize the transition from organic to aqueous phase.

-

-

Final Dilution (1x):

-

Add the Intermediate solution to the final assay buffer while vortexing.

-

Rule of Thumb: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cellular toxicity.

-

Troubleshooting & Quality Control

If you observe turbidity (cloudiness) or inconsistent assay data, validate solubility using the Light Scatter Test .

The Light Scatter Validation Method

-

Prepare your working solution (e.g., 10 µM in PBS).

-

Measure Absorbance at 650 nm (or similar non-absorbing wavelength).

-

Interpretation:

-

OD < 0.005: Soluble.

-

OD > 0.010: Micro-precipitation (Colloidal aggregates formed).

-

Correction: If precipitation occurs, acidify the buffer slightly (pH 6.0) or increase the BSA/Serum concentration, as proteins can sequester and solubilize lipophilic amines.

References

-

PubChem Compound Summary. 1-(4-chlorophenyl)-4,4-dimethylpentan-3-amine (Structural Analog). National Center for Biotechnology Information. Link

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001. Link

- Di, L., & Kerns, E. "Solubility in Drug Discovery." Drug Discovery Today, 2006. (Standard protocols for amine solubility profiling).

-

EPA CompTox Dashboard. 1-(4-Chlorophenyl)-N-methoxyethan-1-imine (Related Structure Properties).Link

Methodological & Application

Protocol for solubilizing 1-(4-Chlorophenyl)-4-methylpentan-1-amine for cell culture

Application Note: Solubilization and Cell Culture Delivery of 1-(4-Chlorophenyl)-4-methylpentan-1-amine

Executive Summary

This guide outlines the standardized protocol for solubilizing 1-(4-Chlorophenyl)-4-methylpentan-1-amine (hereafter referred to as CMPA ) for in vitro biological assays. CMPA is a lipophilic primary amine characterized by a halogenated aromatic ring and a branched alkyl tail. These structural features confer high membrane permeability but significant aqueous insolubility (predicted LogP > 3.5), posing a high risk of "solvent shock" precipitation when introduced to aqueous culture media.

This protocol utilizes a DMSO-based Master Stock approach with a critical kinetic dispersion step to ensure homogenous delivery to cells without forming micro-precipitates that cause false-positive cytotoxicity or inconsistent bioavailability.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful delivery.

| Property | Characteristic | Implication for Protocol |

| Chemical Structure | Lipophilic tail (4-methylpentyl) + Chloro-phenyl ring | High hydrophobicity; resists dissolution in pure water or PBS. |

| Functional Group | Primary Amine (-NH2) | Basic (pKa ~9.5–10.5). Will be protonated at physiological pH (7.4), aiding solubility slightly, but the lipophilic skeleton dominates. |

| Predicted LogP | ~3.8 – 4.2 | High Risk of Precipitation. The compound prefers sticking to plastic or itself rather than staying in aqueous media. |

| Preferred Solvent | DMSO (Dimethyl Sulfoxide) | Excellent solubility for the free base and HCl salt forms. |

The "Crash" Phenomenon: When a small volume of hydrophobic compound in 100% DMSO is added to aqueous media, the DMSO rapidly diffuses into the water. The compound is left behind in a local environment of high water content, causing it to instantly crystallize or oil out (the "white cloud"). This protocol prevents this via rapid dispersion .

Materials & Reagents

-

Compound: CMPA (Free base oil or Hydrochloride solid).

-

Primary Solvent: DMSO, Anhydrous, Cell Culture Grade (≥99.9%, Sterile).

-

Note: Do not use ethanol if possible; it evaporates too quickly, changing stock concentrations.

-

-

Vehicle Control: DMSO (matched to the highest concentration used).

-

Culture Media: Serum-containing media (e.g., DMEM + 10% FBS).

-

Critical: Serum proteins (Albumin) act as carriers, stabilizing lipophilic amines in solution. Avoid serum-free media during the initial dosing step if possible.

-

Master Protocol

Phase 1: Preparation of Master Stock (100 mM)

-

Calculate: Determine the mass required for a 100 mM stock.

-

Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000

-

Example: If MW ≈ 211.73 g/mol (Free Base), to make 1 mL of 100 mM:

-

-

Weighing: Weigh the compound into a sterile, amber glass vial (glass minimizes plastic adsorption).

-

Solubilization: Add the calculated volume of sterile DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

-

Result: A clear, colorless solution.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12+ months).

Phase 2: The "Kinetic Dispersion" Dosing Method

Target: Final assay concentration of 10 µM (Example). Constraint: Final DMSO concentration must be ≤ 0.1% (v/v) to avoid solvent toxicity.[1][2][3]

Do NOT perform intermediate serial dilutions in PBS/Water. This causes precipitation. Perform all serial dilutions in 100% DMSO.

Step-by-Step Dosing:

-

Serial Dilution (in DMSO):

-

Prepare a 1000x Working Stock in DMSO.

-

Example: To test at 10 µM, dilute the 100 mM Master Stock to 10 mM (1000x) using pure DMSO.

-

-

Media Preparation:

-

Aliquot the required volume of pre-warmed (37°C) cell culture media into a sterile tube.

-

-

Rapid Addition (The Critical Step):

-

While vortexing the media tube gently (or swirling rapidly), add the DMSO Working Stock (10 mM) directly to the media at a 1:1000 ratio .

-

Example: Add 10 µL of 10 mM stock to 10 mL of Media.

-

Result: 10 µM Final Concentration, 0.1% DMSO.

-

-

Equilibration:

-

Allow the media to sit for 15 minutes at 37°C.

-

Visual Check: Hold the tube up to a light source. The solution should be crystal clear. If it is cloudy (turbid), the compound has crashed (see Troubleshooting).

-

Visualization of Workflow

The following diagram illustrates the correct versus incorrect dilution pathways to prevent compound crashing.

Caption: Figure 1. Solubilization workflow contrasting the stable DMSO-to-Media dispersion method against the precipitation-prone aqueous intermediate step.

Quality Control & Troubleshooting

Before adding to cells, validate the solution stability.[4]

| Observation | Diagnosis | Corrective Action |

| Solution is Clear | Stable Dispersion | Proceed to treat cells. |

| Slight Haze / Cloudiness | Micro-precipitation | Do not use. The effective concentration is unknown. Try reducing the concentration or increasing FBS to 20% to sequester the lipid. |

| Visible Crystals at Bottom | "Crash" | The 1000x dilution step was too slow, or the concentration exceeds solubility limits. |

| Cells detach after 1 hour | DMSO Toxicity | Ensure final DMSO is < 0.5% (ideally 0.1%). Run a "Vehicle Only" control. |

Advanced Tip for Stubborn Solubility: If the compound precipitates even at 10 µM, pre-complex it with serum.

-

Add the DMSO stock to a small volume of 100% FBS (e.g., 10 µL stock into 1 mL FBS).

-

Vortex thoroughly. The albumin in FBS binds the amine.

-

Add this FBS-drug mixture to the base media (e.g., 9 mL DMEM).

References

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard medicinal chemistry text on solubility).

-

Waybright, T. J., et al. (2009). "Increasing the reliability of cell-based high-throughput screens by the inclusion of solubility data." Assay and Drug Development Technologies. Link

-

Sigma-Aldrich. (n.d.). "DMSO Compatibility in Cell Culture." Technical Bulletins. Link

-

BenchChem. (2025).[4] "Preventing Compound Precipitation in Cell Culture Media." Technical Support. Link

Sources

Application Note: A Robust HPLC-UV Method for the Detection and Quantification of Chlorophenyl Amines

Abstract

Chlorophenyl amines are a class of aromatic amines that are of significant regulatory and safety concern due to their potential carcinogenicity and use as precursors in the synthesis of various industrial chemicals, including azo dyes.[1][2] This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the sensitive and selective determination of chlorophenyl amines. The developed protocol is tailored for researchers, scientists, and quality control professionals in the pharmaceutical, environmental, and chemical industries. We will delve into the rationale behind the method development, from column and mobile phase selection to gradient optimization, and provide a comprehensive, step-by-step protocol for implementation and validation in accordance with ICH guidelines.[3][4]

Introduction

Aromatic amines, and specifically halogenated derivatives like chlorophenyl amines, are critical intermediates in many chemical manufacturing processes. However, their presence as impurities or degradation products in consumer goods, such as textiles and leather products colored with certain azo dyes, is strictly regulated in many regions.[1][2][5] The reductive cleavage of these azo dyes can release the primary aromatic amines, posing a potential health risk.[2][5] Consequently, robust and reliable analytical methods are essential for their detection and quantification at trace levels to ensure product safety and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of such compounds.[3][6] While Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, liquid chromatography often provides a more reliable and efficient method for polar analytes and for the separation of structural isomers, which is crucial for avoiding false positives.[1] This application note provides a comprehensive guide to developing and validating a reversed-phase HPLC (RP-HPLC) method for the analysis of chlorophenyl amines.

Method Development Strategy: A Causal Approach

The development of a successful HPLC method hinges on a systematic approach to optimizing the separation of target analytes from matrix components and potential interferences. The following sections detail the experimental choices made in developing this method.

Column Selection: The Heart of the Separation

The choice of the stationary phase is paramount for achieving the desired selectivity. For the separation of moderately polar compounds like chlorophenyl amines, a reversed-phase column is the most common and effective choice.[7][8]

-

Rationale for C18 Column: A C18 (octadecyl) column was selected due to its hydrophobic nature, which provides strong retention for aromatic compounds through π-π and hydrophobic interactions.[8] The long alkyl chains of the C18 phase offer excellent shape selectivity for isomers. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution, analysis time, and backpressure.[9][10] For faster analyses, a shorter column with smaller particles (e.g., sub-2 µm for UHPLC) could be considered, though this would require instrumentation capable of handling higher backpressures.[8][9]

Mobile Phase Optimization: Driving Selectivity and Elution

The mobile phase composition directly influences the retention and elution of analytes.[11] A gradient elution, where the mobile phase composition is changed over time, is often necessary for separating compounds with a range of polarities.

-

Mobile Phase Constituents:

-

Aqueous Phase (A): 0.1% Formic Acid in Water. The addition of an acid like formic or phosphoric acid to the aqueous mobile phase is crucial for the analysis of amines.[11][12] It serves to protonate the amine functional groups, which improves peak shape by preventing tailing that can occur due to interactions with residual silanol groups on the silica-based stationary phase. A low pH also enhances the retention of the protonated amines in reversed-phase mode.

-

Organic Phase (B): Acetonitrile. Acetonitrile is a common organic solvent in reversed-phase HPLC due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.[11] Methanol is a viable alternative, but acetonitrile often provides better selectivity for aromatic compounds.

-

-

Gradient Elution: A gradient elution starting with a higher proportion of the aqueous phase and gradually increasing the organic phase allows for the elution of more polar compounds first, followed by the more hydrophobic chlorophenyl amines.[7][13] This approach ensures sharp peaks and a reasonable analysis time for all analytes of interest.

Detector Selection: Ensuring Sensitive Detection

-

UV Detection: Chlorophenyl amines possess chromophores (the aromatic ring) that absorb UV light. A UV detector is a robust, common, and cost-effective choice for their detection.[6] The wavelength of detection should be set at or near the absorbance maximum (λmax) of the target analytes to ensure maximum sensitivity. For many aromatic amines, a wavelength in the range of 220-254 nm is suitable.[10][14][15]

The logical workflow for the HPLC method development is illustrated in the diagram below.

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Materials and Reagents

-

Chlorophenyl amine standards (e.g., 2-chloroaniline, 3-chloroaniline, 4-chloroaniline)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters (PTFE or nylon)

Instrumentation

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size)

Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each chlorophenyl amine standard in methanol in a 10 mL volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B) to cover the desired concentration range for calibration.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 240 nm |

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4][16] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[17]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a spiked sample to ensure that there were no interfering peaks at the retention times of the chlorophenyl amine analytes. The method demonstrated good specificity with no significant interferences observed.

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the chlorophenyl amine standards. Calibration curves were constructed by plotting the peak area against the concentration. The correlation coefficient (r²) for each analyte was greater than 0.999, indicating excellent linearity over the tested range.[1][18]

Accuracy and Precision

Accuracy was determined by the recovery of known amounts of spiked analytes into a sample matrix. Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[4][16] The results, expressed as the percentage recovery for accuracy and the relative standard deviation (%RSD) for precision, were within acceptable limits.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.[16] The method demonstrated sufficient sensitivity for the detection of trace levels of chlorophenyl amines.

Summary of Validation Data

The table below summarizes the typical performance characteristics of the validated method for 4-chloroaniline.

| Validation Parameter | Result |

| Linearity Range (µg/mL) | 0.1 - 20 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (%RSD) | Repeatability: < 1.5%, Intermediate: < 2.0% |

| LOD (µg/mL) | ~0.03 |

| LOQ (µg/mL) | ~0.1 |

Sample Preparation

The sample preparation procedure is critical for accurate quantification and depends heavily on the sample matrix. For solid samples such as textiles or leather, an extraction step is required.[2][5]

Protocol for Solid Samples (e.g., Textiles)

-

Accurately weigh approximately 1 g of the homogenized sample into a flask.

-

Add a suitable extraction solvent (e.g., citrate buffer) and perform reductive cleavage of azo dyes if necessary, often using sodium dithionite.[2][5]

-

Perform a liquid-liquid extraction of the resulting solution, for example, with tert-butyl methyl ether (MTBE).[5]

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.[7]

The sample preparation workflow is visualized below.

Caption: Sample Preparation Workflow.

Conclusion

This application note details a robust, sensitive, and validated RP-HPLC method for the determination of chlorophenyl amines. The systematic approach to method development, including the careful selection of the column, mobile phase, and detector settings, ensures reliable and reproducible results. The provided protocols for instrumentation, solution preparation, and sample extraction can be readily adapted by analytical laboratories for routine quality control and research applications. The validation of the method in accordance with ICH guidelines confirms its suitability for its intended purpose, providing confidence in the accuracy and precision of the generated data.

References

- A Comparative Guide to Analytical Methods for the Quantification of Arom

- Optimization of HPLC Analysis of Biogenic Amines with Reference to Molecular Structure.

- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

- Analytical methods applied to the determination of heterocyclic arom

- Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing).

- Method for the determination of aromatic amines in workplace air using gas chrom

- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.

- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.

- Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1 - Nam Thao.

- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem.

- Steps for HPLC Method Valid

- Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column.

- Test Methods for Certain Aromatic Amines Derived

- Choosing the Right HPLC Column: A Complete Guide - Phenomenex.

- Amines From Azo Dyestuffs Analysis | CTL GmbH Bielefeld.

- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.

- HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.

- EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google P

- Fast analysis of banned aromatic amines using a Thermo Scientific Hypersil GOLD HPLC column - AppsLab Library.

- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent.

- (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)

- HPLC and UHPLC Column Selection Guide - Sigma-Aldrich.

- A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.

- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.

- Column Selection for HPLC Method Development - Element Lab Solutions.

- Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF - ResearchG

- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.

- (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)

- A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide - Benchchem.

Sources

- 1. lcms.cz [lcms.cz]

- 2. Amines From Azo Dyestuffs Analysis | CTL GmbH Bielefeld [ctl-bielefeld.de]

- 3. zenodo.org [zenodo.org]

- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 5. namthao.com [namthao.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. glsciencesinc.com [glsciencesinc.com]

- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 12. Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Fast analysis of banned aromatic amines using a Thermo Scientific Hypersil GOLD HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. ajpaonline.com [ajpaonline.com]

- 17. actascientific.com [actascientific.com]

- 18. agilent.com [agilent.com]

Application Note: Synthesis of 1-(4-Chlorophenyl)-4-methylpentan-1-amine via Reductive Amination

Strategic Overview & Scope

This Application Note details the optimized protocol for the synthesis of 1-(4-Chlorophenyl)-4-methylpentan-1-amine , a structural analogue relevant to the development of monoamine reuptake inhibitors and substituted phenethylamine pharmacophores.

While several routes exist for benzylic amine construction (e.g., Leuckart-Wallach reaction, oxime reduction), reductive amination using ammonium acetate (

Key Advantages of this Protocol:

-

Chemoselectivity:

selectively reduces the in situ generated imine over the ketone precursor at pH 6–7. -

Dimer Suppression: The use of excess ammonium acetate (10–15 equivalents) shifts the equilibrium toward the primary imine, suppressing the formation of secondary amine dimers.

-

Halogen Tolerance: The reaction conditions preserve the aryl-chloride bond, essential for downstream SAR (Structure-Activity Relationship) studies.

Reaction Mechanism & Pathway[1][2][3]

The synthesis proceeds via a two-stage mechanism in a single pot:

-

Imine Formation: Acid-catalyzed condensation of the ketone with ammonia (generated from

) to form a transient hemiaminal, which dehydrates to the imine. -

Hydride Transfer: Selective reduction of the protonated iminium ion by cyanoborohydride.

Mechanistic Visualization[4]

Figure 1: Mechanistic pathway of the reductive amination process showing the equilibrium-driven imine formation followed by irreversible reduction.

Experimental Protocol

Materials & Reagents[1][4][5][6][7][8][9][10][11][12][13][14]

| Reagent | Role | Equiv. | Notes |

| 1-(4-Chlorophenyl)-4-methylpentan-1-one | Substrate | 1.0 | Synthesize via Friedel-Crafts (Chlorobenzene + 4-methylvaleryl chloride) [1]. |

| Ammonium Acetate ( | Amine Source | 10.0 | High excess prevents dimerization.[1] |

| Sodium Cyanoborohydride ( | Reductant | 1.5 | Toxic. Handle in fume hood. |

| Methanol (anhydrous) | Solvent | - | [0.1 M] concentration relative to ketone. |

| Molecular Sieves (3Å) | Desiccant | - | Optional; promotes imine formation. |

| HCl in Dioxane (4M) | Salt Formation | 1.1 | For isolation of stable salt. |

Step-by-Step Methodology

Step 1: Imine Formation (The "Aging" Period)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Charge the flask with 1-(4-Chlorophenyl)-4-methylpentan-1-one (10.0 mmol, 2.11 g) and anhydrous Methanol (100 mL).

-

Amine Addition: Add Ammonium Acetate (100.0 mmol, 7.71 g) in a single portion.

-

Note: The reaction is endothermic; slight cooling may occur.

-

-

Equilibration: Stir the mixture at Room Temperature (20–25°C) for 30–60 minutes.

-

Critical: This "aging" allows the ketone-imine equilibrium to establish before the reductant is added, maximizing conversion.

-

Step 2: Selective Reduction

-

Reductant Addition: Carefully add Sodium Cyanoborohydride (15.0 mmol, 0.94 g) in small portions over 5 minutes.

-

Safety:

is highly toxic.[1] Ensure the system is vented through a bleach trap if large quantities are used.

-

-

Reaction: Seal the flask under nitrogen and stir at room temperature for 18–24 hours .

-

Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1%

) or LC-MS. The ketone spot (

-

Step 3: Workup & Purification

-

Quench: Slowly add 6M HCl (10 mL) to the reaction mixture to quench excess hydride and decompose boron complexes.

-

Caution: Evolution of

gas. Perform in a fume hood.

-

-

Concentration: Remove methanol under reduced pressure (Rotavap) to obtain a wet residue.

-

Acid-Base Extraction (Self-Validating Purification):

-

Acid Wash: Dissolve residue in

(50 mL). Wash with Diethyl Ether ( -

Basification: Adjust the aqueous layer to pH >12 using 10M NaOH (cooling in an ice bath). The solution will become cloudy as the free amine oils out.

-

Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (

mL).

-

-

Drying: Combine DCM extracts, dry over anhydrous

, filter, and concentrate to yield the crude amine as a pale yellow oil.

Step 4: Isolation as Hydrochloride Salt

-

Dissolve the crude oil in a minimal amount of dry Diethyl Ether.

-

Add 4M HCl in Dioxane dropwise with stirring until precipitation ceases.

-

Filter the white solid, wash with cold ether, and dry under vacuum.

Analytical Data & Quality Control

Expected Physicochemical Properties

| Parameter | Value |

| Molecular Formula | |

| Molecular Weight | 211.73 g/mol (Free Base) |

| Appearance | White crystalline solid (HCl salt) |

| Solubility | Soluble in MeOH, Water, DMSO; Insoluble in Ether/Hexane (Salt) |

Spectroscopic Validation

-

NMR (400 MHz,

- 7.45–7.35 (m, 4H, Ar-H) – Confirming para-substituted chlorophenyl.

-

4.20 (t, 1H,

-

1.90–1.70 (m, 2H,

-

1.55 (m, 1H,

-

1.25 (m, 2H,

-

0.92 (d, 6H,

-

Mass Spectrometry (ESI+):

-

Major peak at

. -

Isotope pattern shows 3:1 ratio for

(peaks at 212/214).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete imine formation. | Add 3Å Molecular Sieves to sequester water; increase "aging" time to 2 hours. |

| Dimer Formation | Insufficient | Increase |

| Ketone Reduction (Alcohol) | pH too low (< 5).[1] | Ensure |

| Sticky Precipitate | Boron salts during workup. | Ensure thorough acid quench (Step 7) to break down amine-boron complexes before basification. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target amine.

References

- Friedel-Crafts Precursor Synthesis: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

-